1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Synthetic Yield Lithiation Trifluoroacetylation

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-57-4) is a heteroaromatic building block featuring a 6-bromopyridine ring substituted at the 2-position with a trifluoroacetyl group. Its molecular formula is C7H3BrF3NO with a molecular weight of 254.00 and a calculated LogP of 2.59.

Molecular Formula C7H3BrF3NO
Molecular Weight 254 g/mol
CAS No. 886364-57-4
Cat. No. B1442543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
CAS886364-57-4
Molecular FormulaC7H3BrF3NO
Molecular Weight254 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C(=O)C(F)(F)F
InChIInChI=1S/C7H3BrF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H
InChIKeyIRHXXHPAPZNQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (886364-57-4) as a Strategic Intermediate for Kinase and Bromodomain Modulators: Core Properties and Sourcing Context


1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS 886364-57-4) is a heteroaromatic building block featuring a 6-bromopyridine ring substituted at the 2-position with a trifluoroacetyl group. Its molecular formula is C7H3BrF3NO with a molecular weight of 254.00 and a calculated LogP of 2.59 . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns, with documented roles in the preparation of TrkA kinase inhibitors, PDE3 inhibitors, and bromodomain-targeting agents [1][2]. The combination of a bromine handle for cross-coupling reactions and the electrophilic trifluoromethyl ketone moiety enables versatile derivatization pathways, making it a valuable component in structure-activity relationship (SAR) explorations and lead optimization programs [3].

Why 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Cannot Be Readily Replaced by Generic Pyridinyl Trifluoroethanones in Drug Discovery


Substituting 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone with regioisomeric analogs (e.g., 3- or 5-position brominated pyridines) or other heterocyclic trifluoroethanones introduces distinct steric and electronic perturbations that profoundly alter molecular recognition at biological targets. The precise 2,6-substitution pattern on the pyridine ring dictates the vector of subsequent derivatization and the spatial orientation of the trifluoroacetyl group, which is critical for engaging hydrophobic pockets or forming key hydrogen bonds in kinase active sites and bromodomains [1]. Moreover, the specific electronic properties conferred by the 6-bromo substituent modulate the reactivity of the trifluoroacetyl carbonyl, influencing both its stability and its propensity to form stable transition-state analogs with serine hydrolases [2]. Even minor changes, such as shifting the bromine to the 5-position or replacing it with a different halogen, can lead to orders-of-magnitude shifts in target affinity, as observed in comparative SAR studies within the 2,2,2-trifluoroethanone chemical series [3]. Therefore, in rigorous medicinal chemistry programs, this compound is not a generic interchangeable part but a precisely tuned building block with a unique activity fingerprint.

Quantitative Evidence for Selecting 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: Comparative Performance Data vs. Analogs


Comparative Synthetic Yield Analysis: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone vs. Regioisomeric Pyridinyl Trifluoroethanones

In a standardized lithiation/trifluoroacetylation protocol using 2,6-dibromopyridine with n-BuLi at -78°C followed by reaction with 2,2,2-trifluoro-1-morpholinoethanone, 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone is isolated in 64.81% yield . While direct head-to-head comparative data under identical conditions for other regioisomers (e.g., 5-bromo or 3-bromo analogs) are not publicly available in a single study, this yield serves as a benchmark for evaluating synthetic efficiency when sourcing this specific regioisomer for lead optimization. The moderate yield is consistent with the challenges associated with selective monolithiation of 2,6-dibromopyridine and subsequent electrophilic trapping, and it provides a quantitative basis for cost and material planning in multi-step syntheses.

Synthetic Yield Lithiation Trifluoroacetylation

Target Engagement Potency: PDE3 Inhibition by 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Derivatives in Head-to-Head Comparisons

In a direct comparative study within US patent 9,242,982, a derivative incorporating the 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone scaffold (compound 1k) exhibited an IC50 of 4.80 nM against PDE3 [1]. This is a significant potency enhancement compared to a closely related analog (compound 1c) which showed an IC50 of 32.3 nM under identical assay conditions [1]. The 6.7-fold difference in potency underscores the critical role of the specific substitution pattern and the 6-bromo-2-pyridyl moiety in achieving high-affinity PDE3 binding. This data provides a clear, quantifiable justification for selecting this specific building block over structurally similar alternatives when pursuing PDE3-targeted programs.

PDE3 Inhibition Cardiovascular Research Enzyme Assay

TrkA Kinase Inhibition: Sub-Nanomolar Potency Achieved with 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone-Derived Compounds

Compounds derived from the 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone core have demonstrated exceptional potency against the TrkA kinase target. In US patent 10,399,945, a specific derivative (Example 7) achieved an IC50 of 0.100 nM in a TrkA LanthaScreen Eu Kinase Binding Assay [1]. While direct comparisons within this specific patent series are available, this sub-nanomolar value positions the scaffold as a highly privileged chemotype for targeting the Trk family of receptor tyrosine kinases. This level of potency, when compared to typical hits from high-throughput screening campaigns (which often yield IC50 values in the micromolar to high nanomolar range), represents a >1000-fold improvement, strongly supporting the value proposition of this building block in kinase inhibitor discovery.

TrkA Kinase Neuropathic Pain Cancer

Selectivity Profile: Differential Binding of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Derivatives Across Bromodomain Family Members

In a bromodomain profiling study, a derivative incorporating the 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone core exhibited selective binding to BRPF1 with a Kd of 20,000 nM (20 µM) while showing negligible binding (Kd > 100,000 nM) to TRIM24-PHD-bromo and BRD4 BD1 [1]. This >5-fold selectivity window, while modest in absolute affinity, demonstrates that the specific geometry and electronic properties of this scaffold can be leveraged to achieve differential binding within the bromodomain family. This is in contrast to many pan-bromodomain inhibitors which show little discrimination between family members, and it highlights the potential of this building block for developing more selective chemical probes.

Bromodomain Selectivity BRPF1 Epigenetics

Physical Property Benchmarking: LogP and Polar Surface Area of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone Compared to Closely Related Building Blocks

The calculated LogP for 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone is 2.59, with a polar surface area (PSA) of 29.96 Ų . This lipophilicity is moderately high, characteristic of the trifluoromethyl ketone moiety, and places it within an optimal range for CNS penetration (LogP 2-3) while still maintaining favorable solubility for in vitro assays. In contrast, the non-brominated analog 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone has a reported LogP of approximately 1.8 , indicating that the 6-bromo substitution increases lipophilicity by ~0.8 LogP units. This quantifiable difference in physicochemical properties is crucial for medicinal chemists balancing potency against ADME liabilities; the increased LogP may enhance membrane permeability but could also raise concerns for hERG binding or metabolic stability, information that directly informs compound progression decisions.

LogP Lipophilicity ADME

Safety and Handling Profile: GHS Classification and Regulatory Compliance for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

According to its Safety Data Sheet (SDS) aligned with the Globally Harmonized System (GHS) Sixth revised edition, 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone is classified for industry use only . While detailed hazard statements are not publicly aggregated in a single accessible document, the compound's structural features (brominated aromatic, trifluoromethyl ketone) suggest it should be handled with standard precautions for irritants and potential sensitizers. This regulatory classification is a critical differentiator for procurement, as it mandates specific storage, handling, and disposal protocols that may differ from those for non-halogenated or non-fluorinated analogs. For instance, compounds with a 2,2,2-trifluoroethanone moiety are known to be potent electrophiles and may require strict exclusion of moisture and nucleophiles during storage to prevent decomposition [1]. Adherence to these guidelines is non-negotiable for compliance in industrial and academic research settings.

GHS Classification Safety Data Regulatory Compliance

High-Impact Application Scenarios for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: From Kinase Probe Development to Epigenetic Tool Compounds


Lead Optimization in TrkA Kinase Inhibitor Programs for Pain and Oncology

The sub-nanomolar potency of derivatives from this scaffold against TrkA (IC50 = 0.100 nM) positions it as a highly valuable starting point for developing potent inhibitors targeting neuropathic pain and Trk-driven cancers . Medicinal chemistry teams can use this building block to explore SAR around the pyridine and trifluoroacetyl moieties, rapidly iterating to compounds with improved potency and selectivity profiles. The quantitative yield data (64.81%) also supports cost-effective scale-up for advanced preclinical studies .

Development of Selective PDE3 Inhibitors for Cardiovascular Research

With a derivative demonstrating 6.7-fold higher PDE3 inhibitory potency (IC50 = 4.80 nM) compared to a close analog, this scaffold offers a clear path to optimizing PDE3 inhibitors . Researchers can leverage this quantitative SAR data to design compounds with enhanced potency for treating conditions like heart failure or peripheral artery disease, while also exploring modifications to minimize off-target effects on other PDE isoforms. The known synthetic route and moderate yield provide a solid foundation for generating a focused library of analogs .

Generation of Selective Chemical Probes for BRPF1 Bromodomain

The >5-fold selectivity window for BRPF1 over other bromodomains (Kd = 20,000 nM for BRPF1 vs. >100,000 nM for TRIM24 and BRD4) makes this scaffold an attractive starting point for developing the first generation of selective BRPF1 chemical probes . Such probes are critical tools for dissecting the biological role of BRPF1 in chromatin regulation and its potential as a therapeutic target in cancer and inflammatory diseases. Further medicinal chemistry optimization could yield higher affinity ligands while maintaining the observed selectivity profile.

Sourcing of High-Purity Intermediate for Custom Synthesis of Advanced Building Blocks

The compound is commercially available with a minimum purity specification of 95% , and the synthetic route described in patent WO2020/240586 provides a robust method for in-house preparation or for outsourcing to contract research organizations . The defined LogP (2.59) and moderate synthetic yield (64.81%) allow for accurate costing and logistics planning when this intermediate is required for the synthesis of more complex drug candidates. Its classification for industrial use ensures that procurement and handling align with regulatory and safety standards .

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